1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTYXDIQIGDUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1311315-42-0 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-83-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a sequence involving:
- Formation of the pyrazole core bearing a carboxylic acid or ester group at the 4-position.
- Introduction of the 2-(morpholin-4-yl)ethyl side chain via nucleophilic substitution or amidation.
- Conversion to the hydrochloride salt for stability and isolation.
Pyrazole Core Construction
The pyrazole ring with a carboxylic acid substituent at the 4-position is commonly prepared by condensation reactions involving hydrazine derivatives and β-ketoesters or malonate esters:
- Hydrazine hydrate reacts with β-ketoesters or malononitrile derivatives to form pyrazole intermediates.
- Catalysts such as indium(III) chloride (InCl3) can facilitate one-pot multi-component syntheses yielding pyrazole carboxylic acid esters with high efficiency and yields (80–95%) under mild conditions such as ultrasonic irradiation at 40 °C for 20 minutes.
- Hydrolysis of ester intermediates converts them into the corresponding carboxylic acids.
Introduction of the Morpholin-4-yl Ethyl Side Chain
The morpholine-containing side chain is introduced through nucleophilic substitution or amidation reactions:
- Chlorinated pyrazole intermediates can undergo nucleophilic substitution with morpholine or morpholinyl-containing amines in the presence of bases like potassium carbonate at room temperature, achieving high yields (up to 94%).
- Alternatively, alkylation of pyrazole derivatives with 2-(morpholin-4-yl)ethyl halides or related electrophiles can be performed under reflux conditions with sodium carbonate in acetone, facilitating the formation of the 1-[2-(morpholin-4-yl)ethyl] substitution on the pyrazole nitrogen.
Salt Formation and Purification
- The free acid form of the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
- Purification is typically achieved by recrystallization from solvents such as ethanol or ethyl acetate/n-hexane mixtures, yielding off-white solids suitable for pharmaceutical applications.
Representative Preparation Scheme
Detailed Research Findings
Catalytic One-Pot Synthesis: The use of InCl3 as a catalyst in a one-pot reaction significantly improves the efficiency of pyrazole carboxylic acid ester formation. Ultrasonic irradiation reduces reaction time to 20 minutes and enhances yields, demonstrating a practical and environmentally friendly approach.
Selective Nucleophilic Substitution: Chlorinated pyrazole intermediates show high reactivity toward morpholine nucleophiles, enabling selective substitution at the pyrazole nitrogen without affecting other positions on the heterocycle. This method provides a straightforward route to introduce the morpholin-4-yl ethyl side chain.
Hydrochloride Salt Stability: Conversion to the dihydrochloride salt form improves compound handling and storage. The salt form is commonly used in pharmaceutical contexts due to enhanced solubility and stability.
Summary Table of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that pyrazole derivatives effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response .
Antimicrobial Activity
Another significant application is its antimicrobial potential. Research has shown that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This property positions it as a promising candidate for developing new antibiotics .
Agricultural Applications
Pesticidal Properties
In agricultural research, pyrazole derivatives have been explored for their pesticidal properties. The compound has shown effectiveness as an insecticide against common agricultural pests, providing an alternative to traditional chemical pesticides. Its mode of action typically involves disrupting the nervous system of insects, leading to paralysis and death .
Herbicidal Activity
Additionally, studies suggest that this compound may possess herbicidal activity, inhibiting the growth of certain weed species without affecting crop plants. This selective herbicidal action is crucial for sustainable agriculture practices .
Materials Science
Synthesis of Metal-organic Frameworks (MOFs)
In materials science, this compound can be utilized in the synthesis of metal-organic frameworks (MOFs). These structures are known for their high surface area and porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The coordination properties of pyrazoles allow for the formation of stable complexes with various metal ions .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated effective inhibition of breast cancer cell proliferation through targeted signaling pathways. |
| Study 2 | Anti-inflammatory Properties | Reduced pro-inflammatory cytokine production via NF-kB inhibition in vitro. |
| Study 3 | Antimicrobial Activity | Effective against resistant strains of Staphylococcus aureus; potential for new antibiotic development. |
| Study 4 | Pesticidal Properties | Effective insecticide against common agricultural pests; mode of action involves nervous system disruption. |
| Study 5 | MOFs Synthesis | Used in the formation of metal-organic frameworks; significant implications for gas storage and catalysis applications. |
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a common morpholin-4-yl ethyl (-CH₂CH₂-morpholine) substituent with several analogs (Table 1). Key differences lie in the heterocyclic core:
Key Observations :
Physicochemical Properties
Data from analogs provide indirect insights:
*Estimated based on pyrazole core and substituents.
Key Observations :
Key Observations :
Key Observations :
- The morpholine group may enhance membrane permeability or target binding in microbial and eukaryotic systems .
Biological Activity
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 1-[2-(4-morpholinyl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
- Molecular Formula : C10H15N3O3·HCl
- Molecular Weight : 245.7 g/mol
- Purity : ≥95% .
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The pyrazole core is known for its ability to modulate enzyme activity and influence cell signaling pathways.
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways and modulation of p53 expression levels, which are critical for cell cycle regulation and apoptosis .
- For example, a related study indicated that compounds with similar structures exhibited IC50 values ranging from 0.11 to 2.78 µM against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties :
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Demonstrated effective cytotoxicity against multiple cancer cell lines.
- Antifungal Activity : Exhibits potential as a fungicide, outperforming some conventional antifungal agents in specific assays .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |
| Study B | HCT-116 (colon cancer) | 0.78 | Cell cycle arrest at G1 phase |
| Study C | Candida albicans | 5.13 | Disruption of fungal cell membrane integrity |
These results suggest that the compound has a promising profile as an anticancer agent and antifungal agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the pyrazole ring can significantly influence biological activity. For instance, substituents at specific positions can either enhance or diminish efficacy against targeted diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies indicate strong binding affinities with certain receptors involved in cancer progression and microbial resistance mechanisms .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid derivatives?
Synthesis typically involves cyclocondensation and functionalization steps. For example:
- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form the pyrazole core .
- Morpholine Incorporation : Introducing the morpholine moiety via alkylation or nucleophilic substitution. A Vilsmeier reaction followed by oxidation (e.g., using KMnO₄ or CrO₃) can yield the carboxylic acid group .
- Hydrochloride Formation : Neutralization with HCl to obtain the hydrochloride salt.
Q. How can researchers characterize the structural and purity profile of this compound?
Q. What methodologies are used to assess physicochemical properties like solubility and pKa?
- Solubility : Shake-flask method in buffered solutions (pH 1–7.4) with UV/Vis quantification .
- pKa Determination : Potentiometric titration or spectrophotometric methods, comparing to structurally similar pyrazole-4-carboxylic acids (e.g., pKa ~3.5–4.5 for the carboxylic acid group) .
Advanced Research Questions
Q. How can researchers address conflicting data in solubility or stability studies?
- Embedded Experimental Design : Combine quantitative stability assays (e.g., accelerated degradation under heat/humidity) with qualitative analysis (e.g., LC-MS for degradation products) to resolve contradictions .
- Statistical Validation : Use multivariate analysis (e.g., ANOVA) to identify outliers or pH-dependent degradation pathways .
Q. What computational approaches support mechanistic studies of this compound’s reactivity?
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
- Functional Group Variation : Replace morpholine with piperazine or pyrrolidine to assess impact on target binding (e.g., kinase inhibition) .
- Bioisosteric Replacement : Substitute the pyrazole ring with imidazole or triazole to modulate potency and selectivity .
Q. What protocols ensure stability during in vitro assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
